2(1H)-Quinoxalinone, 3-(2-aminoethenyl)-
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Overview
Description
2(1H)-Quinoxalinone, 3-(2-aminoethenyl)- is a heterocyclic compound that belongs to the quinoxalinone family. This compound is characterized by a quinoxalinone core with an aminoethenyl substituent at the third position. Quinoxalinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Quinoxalinone, 3-(2-aminoethenyl)- typically involves the condensation of o-phenylenediamine with α-keto acids or their derivatives. One common method includes the reaction of o-phenylenediamine with glyoxal in the presence of an acid catalyst to form the quinoxalinone core. The aminoethenyl group can be introduced through a subsequent reaction with an appropriate vinyl amine derivative under basic conditions.
Industrial Production Methods
Industrial production of 2(1H)-Quinoxalinone, 3-(2-aminoethenyl)- often employs continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as palladium or nickel can enhance the reaction rates and yields. Purification of the final product is typically achieved through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
2(1H)-Quinoxalinone, 3-(2-aminoethenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide to form quinoxaline-2,3-dione derivatives.
Reduction: Reduction reactions using sodium borohydride or lithium aluminum hydride can convert the quinoxalinone core to dihydroquinoxalinone.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinoxaline-2,3-dione derivatives.
Reduction: Dihydroquinoxalinone.
Substitution: Various substituted quinoxalinone derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its antimicrobial and antiviral properties.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of dyes and pigments due to its stable chromophore.
Mechanism of Action
The mechanism of action of 2(1H)-Quinoxalinone, 3-(2-aminoethenyl)- involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cellular receptors to modulate signal transduction pathways, leading to altered cellular responses.
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: Lacks the carbonyl group present in quinoxalinone.
Quinoxaline-2,3-dione: Contains two carbonyl groups at positions 2 and 3.
Dihydroquinoxalinone: Reduced form of quinoxalinone.
Uniqueness
2(1H)-Quinoxalinone, 3-(2-aminoethenyl)- is unique due to the presence of the aminoethenyl group, which imparts distinct chemical reactivity and biological activity compared to other quinoxalinone derivatives. This structural feature allows for diverse functionalization and potential therapeutic applications.
Properties
CAS No. |
62370-23-4 |
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Molecular Formula |
C10H9N3O |
Molecular Weight |
187.20 g/mol |
IUPAC Name |
3-(2-aminoethenyl)-1H-quinoxalin-2-one |
InChI |
InChI=1S/C10H9N3O/c11-6-5-9-10(14)13-8-4-2-1-3-7(8)12-9/h1-6H,11H2,(H,13,14) |
InChI Key |
QKNJFZIQUHLSSH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)C(=N2)C=CN |
Origin of Product |
United States |
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